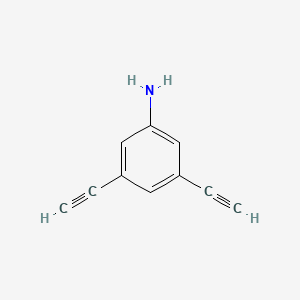

3,5-Diethynylaniline

CAS No.: 402956-36-9

Cat. No.: VC18521965

Molecular Formula: C10H7N

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 402956-36-9 |

|---|---|

| Molecular Formula | C10H7N |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 3,5-diethynylaniline |

| Standard InChI | InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |

| Standard InChI Key | XRGBJBOYNHXWPA-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=CC(=C1)N)C#C |

Introduction

Chemical Structure and Electronic Properties

The molecular structure of 3,5-Diethynylaniline (CHN) features a benzene ring with an amino group (-NH) at the 1-position and ethynyl groups at the 3 and 5 positions. The linear geometry of the ethynyl substituents introduces rigidity to the molecular framework, which can influence crystallinity and π-conjugation in polymeric systems . Theoretical studies on similar ethynyl-substituted aromatics suggest that the electron-withdrawing nature of the ethynyl groups may reduce the electron density of the aromatic ring, potentially altering reactivity in electrophilic substitution reactions compared to unsubstituted aniline .

Synthesis and Functionalization

While no direct synthesis of 3,5-Diethynylaniline is documented in the provided sources, plausible routes can be extrapolated from methods used for related compounds:

Palladium-Catalyzed Cross-Coupling

A Sonogashira coupling between 3,5-dibromoaniline and trimethylsilylacetylene (TMSA), followed by deprotection, could yield the target compound. This approach would require careful control of reaction conditions to avoid over-functionalization or amino group oxidation .

Direct Alkynylation

Physicochemical Properties

Based on structural analogs, key properties of 3,5-Diethynylaniline can be hypothesized:

The increased molecular symmetry compared to mono-substituted analogs may enhance crystalline packing, as observed in 3,5-diiodoaniline derivatives .

Challenges and Research Opportunities

The primary knowledge gaps center on:

-

Experimental verification of synthetic routes and yields

-

Comprehensive spectroscopic characterization (e.g., C NMR chemical shifts for ethynyl carbons)

-

Exploration of supramolecular assembly driven by hydrogen bonding (NH) and π-π interactions

Future studies could leverage computational chemistry to predict reactivity patterns and guide targeted synthesis efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume